Cypermethrin-profenofos mixt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

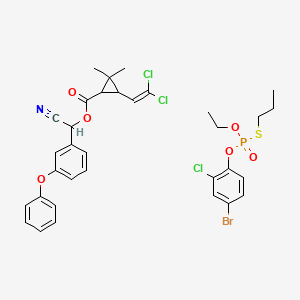

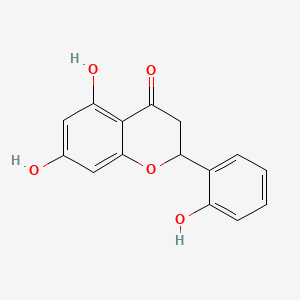

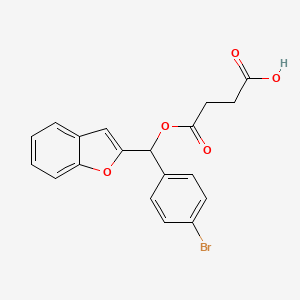

Cypermethrin-profenofos mixture is a combination of two insecticides: cypermethrin, a synthetic pyrethroid, and profenofos, an organophosphate. This mixture is widely used in agriculture to control a variety of pests, particularly in cotton and rice crops. Cypermethrin acts as a neurotoxin, affecting the nervous system of insects, while profenofos inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cypermethrin-profenofos mixture involves the synthesis of each component separately, followed by their combination. Cypermethrin is synthesized through the esterification of cyano(3-phenoxyphenyl)methyl with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate. Profenofos is synthesized by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol .

Industrial Production Methods

In industrial production, cypermethrin and profenofos are combined in specific ratios to form an emulsifiable concentrate. The typical formulation contains 40% profenofos and 4% cypermethrin. The mixture is then emulsified using surfactants such as calcium dodecylbenzenesulfonate and ricinus oil polyethenoxy ether, and dissolved in organic solvents like xylene or toluene .

Chemical Reactions Analysis

Types of Reactions

Cypermethrin-profenofos mixture undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. These reactions can lead to the formation of different degradation products.

Common Reagents and Conditions

Hydrolysis: In the presence of water, cypermethrin and profenofos can hydrolyze to form their respective acids and alcohols.

Oxidation: Cypermethrin can be oxidized to form 3-phenoxybenzoic acid, while profenofos can be oxidized to form 4-bromo-2-chlorophenol.

Photodegradation: Both compounds can degrade under UV light, leading to the formation of various photoproducts

Major Products Formed

Cypermethrin: 3-phenoxybenzoic acid, cyano(3-phenoxyphenyl)methanol.

Profenofos: 4-bromo-2-chlorophenol, O-ethyl S-propyl phosphorothioate

Scientific Research Applications

Cypermethrin-profenofos mixture has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the degradation and environmental fate of pesticides.

Biology: Employed in studies on the effects of pesticides on non-target organisms, such as aquatic life and beneficial insects

Medicine: Investigated for its potential toxicological effects on human health, including neurotoxicity and endocrine disruption.

Industry: Widely used in agriculture to control pests in crops like cotton, rice, and vegetables, leading to increased crop yields and reduced pest-related losses

Mechanism of Action

Cypermethrin

Cypermethrin acts on the nervous system of insects by binding to voltage-gated sodium channels, prolonging their open state. This leads to continuous nerve impulses, causing paralysis and death of the insect .

Profenofos

Profenofos inhibits the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. The accumulation of acetylcholine results in continuous stimulation of the nerve cells, leading to paralysis and death of the insect .

Comparison with Similar Compounds

Similar Compounds

Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action to profenofos.

Deltamethrin: A synthetic pyrethroid similar to cypermethrin, used for controlling a wide range of pests.

Malathion: An organophosphate insecticide with a similar mode of action to profenofos.

Uniqueness

The combination of cypermethrin and profenofos provides a synergistic effect, enhancing the overall insecticidal activity. This mixture is particularly effective against resistant pest populations, offering a broader spectrum of control compared to individual formulations .

Properties

CAS No. |

82464-73-1 |

|---|---|

Molecular Formula |

C33H34BrCl3NO6PS |

Molecular Weight |

789.9 g/mol |

IUPAC Name |

4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3.C11H15BrClO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h3-12,17-18,20H,1-2H3;5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

BVQMZLDAZAQWNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)

![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)

![1-(2,2-Dimethoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14164545.png)